molecular formula C10H6FNO2 B3028278 3-Fluoroquinoline-8-carboxylic acid CAS No. 1807542-81-9

3-Fluoroquinoline-8-carboxylic acid

Cat. No.: B3028278
CAS No.: 1807542-81-9
M. Wt: 191.16
InChI Key: ZFLUVYREXQUUNH-UHFFFAOYSA-N
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Description

3-Fluoroquinoline-8-carboxylic acid is an organic compound belonging to the quinoline family, characterized by the presence of a fluorine atom at the third position and a carboxylic acid group at the eighth position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoroquinoline-8-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-fluoroaniline with diethyl ethoxymethylenemalonate, followed by cyclization and subsequent hydrolysis to yield the desired product . The reaction conditions often involve heating and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions

3-Fluoroquinoline-8-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, quinoline alcohols, and various substituted quinolines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical Applications

3-Fluoroquinoline-8-carboxylic acid exhibits notable antibacterial properties, making it a valuable component in the development of new antibiotics. Fluoroquinolones, including derivatives of this compound, are primarily used to treat infections caused by Gram-negative bacteria. The carboxylic acid group at position C-3 is crucial for the antimicrobial activity of fluoroquinolones, as it facilitates interactions with bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication and transcription .

Antimicrobial Activity

Recent studies highlight the effectiveness of fluoroquinolone derivatives in treating various infections, including those resistant to conventional antibiotics. For example, modifications to the C-3 carboxylic acid group have led to enhanced activity against resistant strains of bacteria .

Compound Target Bacteria Activity
This compoundE. coliHigh
NorfloxacinPseudomonas aeruginosaModerate
CiprofloxacinStaphylococcus aureusHigh

Antiviral and Anticancer Properties

Emerging research indicates that fluoroquinolone derivatives may possess antiviral and anticancer activities. The introduction of heterocyclic moieties into the structure has shown promise in enhancing these properties. For instance, hybridization of fluoroquinolones with other pharmacophores has resulted in compounds with significant anticancer effects against various tumor cell lines .

Chemical Synthesis

The synthesis of this compound is a focal point in organic chemistry due to its potential as a precursor for more complex molecules. Various synthetic routes have been developed, often involving the amination of halogenated precursors or cyclization reactions.

Synthetic Methods

Recent advancements have introduced greener methods for synthesizing fluoroquinolone derivatives, which utilize less hazardous solvents and catalysts. For example, a study demonstrated the use of a heterogeneous catalyst for the direct amination of 7-halo-6-fluoroquinolone-3-carboxylic acids, achieving high yields with minimal environmental impact .

Synthesis Method Yield (%) Conditions
Direct amination with {Mo132}85Refluxing water
Cyclization with o-aminophenol78Solvent-free conditions
Heterogeneous catalysis90Various solvents

Case Study 1: Development of New Antibiotics

A recent investigation focused on modifying the C-3 carboxylic acid group of fluoroquinolones to enhance antibacterial efficacy against resistant strains. The study synthesized several derivatives and evaluated their activity against clinical isolates of E. coli and Klebsiella pneumoniae, demonstrating significant improvements in potency .

Case Study 2: Anticancer Activity

Another study explored the anticancer potential of hybrid compounds derived from this compound. The synthesized compounds were tested against a panel of cancer cell lines, revealing that certain modifications led to increased cytotoxicity compared to standard fluoroquinolone treatments .

Mechanism of Action

The mechanism of action of 3-Fluoroquinoline-8-carboxylic acid involves its interaction with specific molecular targets, such as bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound disrupts bacterial DNA processes, leading to cell death . The fluorine atom enhances the compound’s ability to penetrate bacterial cells and bind to the target enzymes effectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoroquinoline-8-carboxylic acid is unique due to the specific positioning of the fluorine atom and the carboxylic acid group, which confer distinct chemical properties and biological activities. The presence of the fluorine atom enhances its stability and bioavailability, making it a valuable compound in medicinal chemistry .

Biological Activity

3-Fluoroquinoline-8-carboxylic acid is a compound belonging to the quinoline family, characterized by a fluoro group at the 3-position and a carboxylic acid group at the 8-position. With a molecular formula of C₁₀H₆FNO₂ and a molecular weight of approximately 191.16 g/mol, this compound is significant in pharmaceutical applications, particularly as a precursor for synthesizing fluoroquinolone antibiotics. These antibiotics exhibit broad-spectrum antibacterial activity by inhibiting essential bacterial enzymes such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and transcription.

The biological activity of this compound primarily stems from its role in synthesizing fluoroquinolone antibiotics. These antibiotics act by forming complexes with DNA gyrase and topoisomerase IV, leading to the inhibition of DNA replication and transcription. This mechanism can result in bacterial cell death depending on the concentration of the drug administered .

Synthesis and Structural Variations

This compound can be synthesized through various methods, often involving modifications at the 3 and 8 positions of the quinoline structure to enhance antimicrobial potency and pharmacokinetic properties. The following table summarizes some structural analogs and their unique aspects:

Compound NameStructural FeaturesUnique Aspects
8-Fluoroquinoline-3-carboxylic acidFluorine at position 8, carboxylic acid at position 3Different positioning affects activity
6-Fluoroquinoline-4-carboxylic acidFluorine at position 6, carboxylic acid at position 4Variation alters antibacterial spectrum
7-FluoroquinoloneFluorine at position 7Primarily used as an antibiotic; lacks carboxylic functionality
CiprofloxacinContains a piperazine ringBroad-spectrum antibiotic; more complex structure

The specific combination of functional groups in this compound influences its chemical reactivity and biological activity compared to these similar compounds.

Biological Activity Studies

Research indicates that modifications to the structure of quinolines can significantly enhance their antibacterial properties. For instance, studies have shown that introducing different substituents can improve binding affinity to target enzymes, thus increasing efficacy against various bacterial strains .

Case Study: Antibacterial Efficacy

In vitro studies have demonstrated that derivatives of quinoline compounds exhibit varying levels of antibacterial activity. For example, certain modifications can lead to enhanced potency against Gram-negative bacteria while maintaining moderate efficacy against Gram-positive strains .

Resistance Mechanisms

Despite their effectiveness, fluoroquinolone antibiotics face challenges due to emerging bacterial resistance. Mechanisms include mutations in target enzymes, efflux pump overexpression, and reduced drug permeability. Understanding these resistance pathways is crucial for developing new derivatives of compounds like this compound that can circumvent these issues .

Properties

IUPAC Name

3-fluoroquinoline-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO2/c11-7-4-6-2-1-3-8(10(13)14)9(6)12-5-7/h1-5H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFLUVYREXQUUNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN=C2C(=C1)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401288104
Record name 8-Quinolinecarboxylic acid, 3-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401288104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807542-81-9
Record name 8-Quinolinecarboxylic acid, 3-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1807542-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Quinolinecarboxylic acid, 3-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401288104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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